molecular formula C6H13NO3 B1583682 2,2-Diethoxyacetamide CAS No. 61189-99-9

2,2-Diethoxyacetamide

Cat. No. B1583682
CAS RN: 61189-99-9
M. Wt: 147.17 g/mol
InChI Key: DSKGWFQMJHBHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diethoxyacetamide is a chemical compound with the linear formula (CH3CH2O)2CHCONH2 . It has a molecular weight of 147.17 . This compound participates in the synthesis of pyridine-containing central domain of the amythiamicin group of thiopeptide antibiotics .


Synthesis Analysis

The synthesis of 2,2-Diethoxyacetamide involves the use of Michael addition-cyclodehydration of a 2-(2-thiazolyl)enamine and 1-(2-thiazolyl)propynone . This process results in the formation of the pyridine-containing central domain of the amythiamicin group of thiopeptide antibiotics .


Molecular Structure Analysis

The molecular structure of 2,2-Diethoxyacetamide is represented by the linear formula (CH3CH2O)2CHCONH2 . The compound has a molecular weight of 147.17 .


Physical And Chemical Properties Analysis

2,2-Diethoxyacetamide has a melting point of 76-78 °C . It appears as a white to yellow powder, flakes, or crystals .

Relevant Papers One relevant paper is “First synthesis of an amythiamicin pyridine cluster” by Mark C Bagley et al . This paper discusses the synthesis of the pyridine-containing central domain of the amythiamicin group of thiopeptide antibiotics, in which 2,2-Diethoxyacetamide participates .

Scientific Research Applications

Synthesis of Thiopeptide Antibiotics

2,2-Diethoxyacetamide: is utilized in the synthesis of the pyridine-containing central domain of the amythiamicin group of thiopeptide antibiotics . These antibiotics are known for their potent activity against Gram-positive bacteria, and the compound serves as a key intermediate in constructing the complex molecular structure of these antibiotics.

Heterocyclic Compound Synthesis

As a building block in organic synthesis, 2,2-Diethoxyacetamide is employed in the formation of heterocyclic compounds . These compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and dyes.

Pharmacokinetics and Drug Development

The physicochemical properties of 2,2-Diethoxyacetamide , such as high gastrointestinal absorption and solubility, make it a compound of interest in pharmacokinetic studies . It can be used to understand the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.

Computational Chemistry Simulations

2,2-Diethoxyacetamide: can be used in computational chemistry for molecular modeling and simulations. Programs like Amber and GROMACS utilize such compounds to create visualizations and predict the behavior of molecules in various environments .

Safety and Hazard Analysis

In the context of safety and hazard analysis, 2,2-Diethoxyacetamide is studied for its toxicological profile. Understanding its interaction with biological systems is essential for assessing its safety as a chemical reagent or potential therapeutic agent .

properties

IUPAC Name

2,2-diethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3-9-6(5(7)8)10-4-2/h6H,3-4H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKGWFQMJHBHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210075
Record name 2,2-Diethoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diethoxyacetamide

CAS RN

61189-99-9
Record name 2,2-Diethoxyacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61189-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Diethoxyacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061189999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 61189-99-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363000
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Diethoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-diethoxyacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-Diethoxyacetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN8XXW4Z7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 24.85 g of ethyl diethoxyacetate and 140 ml of concentrated ammonium hydroxide was stirred for 3 hours. The ammonia and H2O were evaporated under reduced pressure on a water bath at 50°-60° leaving a wet solid. The wet solid was dried in a vacuum oven at 53° for 18 hours giving a dark pink solid. The solid was dissolved in CH2Cl2. The solution was filtered to remove a small amount of red insoluble material. The filtrate was concentrated and Skellysolve B was added. Cooling gave 18.0 g (87%) of diethoxyacetamide as orange plates, m.p. 76.5-79°.
Quantity
24.85 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

Ethyl diethoxyacetate (Aldrich) (10 mL, 56.41 mmol) was added to concentrated NH4OH (50 mL) and the mixture allowed to stir until a homogeneous solution was obtained (40 hours). The solvent was then removed under reduced pressure to yield the sub-title compound as fine white needles (8.209 g, 99%).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Diethoxyacetamide
Reactant of Route 2
2,2-Diethoxyacetamide
Reactant of Route 3
2,2-Diethoxyacetamide
Reactant of Route 4
Reactant of Route 4
2,2-Diethoxyacetamide
Reactant of Route 5
2,2-Diethoxyacetamide
Reactant of Route 6
Reactant of Route 6
2,2-Diethoxyacetamide

Q & A

Q1: What is the significance of 2,2-diethoxyacetamide in the synthesis of ecteinascidin analogues?

A1: 2,2-Diethoxyacetamide serves as a crucial building block in the pursuit of synthesizing analogues of ecteinascidin 597, a potent anti-tumor natural product. Researchers aimed to leverage a connective Pummerer reaction, which involves the formation of a thionium ion intermediate from a sulfide followed by nucleophilic attack. [] In this context, the 2,2-diethoxyacetamide group acts as a protected form of a carboxylic acid. This strategy allows for the controlled construction of the complex molecular architecture found in ecteinascidin analogues.

Q2: What challenges were encountered when using 2,2-diethoxyacetamide in this synthetic approach?

A2: The research highlights that utilizing 2,2-diethoxyacetamide in the connective Pummerer cyclisation required "more forcing conditions." [] This suggests that the presence of the diethoxyacetal group may hinder the desired cyclization reaction, potentially due to steric hindrance or electronic effects. Furthermore, a one-pot macrolactone synthesis incorporating 2,2-diethoxyacetamide along with a thiol and electron-rich benzene ring proved unsuccessful. [] This necessitated the exploration of alternative protecting group strategies to facilitate the synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.